molecular formula C32H39NO4 B056559 5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde CAS No. 163923-19-1

5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde

Cat. No.: B056559
CAS No.: 163923-19-1
M. Wt: 501.7 g/mol
InChI Key: SXVCOGWSXNSYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde is a sophisticated chemical probe designed for investigative biochemistry and molecular pharmacology. Its core structure features a 2-hydroxybenzaldehyde moiety, a known pharmacophore for targeting enzymes with active-site metal ions or specific nucleophilic residues. This functional group is strategically coupled via an acetyl linker to a lipophilic, membrane-permeant amine tail containing benzyl and 4-phenylbutoxyhexyl substituents. This molecular architecture suggests potential as a potent, cell-permeable inhibitor or modulator for metalloenzymes or transferases. Researchers can leverage this compound to study signal transduction pathways, enzyme kinetics, and protein-protein interactions, particularly in the context of intracellular targets that are difficult to access with less lipophilic agents. The extended hydrocarbon chain enhances cellular uptake, making it highly valuable for cell-based assays and functional phenotyping. This reagent is intended for use in hit-to-lead optimization, mechanistic studies, and as a critical tool for validating novel biological targets in chemical biology. It is supplied to enable high-quality scientific inquiry and is strictly for laboratory research applications.

Properties

IUPAC Name

5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO4/c34-26-30-23-29(18-19-31(30)35)32(36)25-33(24-28-16-7-4-8-17-28)20-10-1-2-11-21-37-22-12-9-15-27-13-5-3-6-14-27/h3-8,13-14,16-19,23,26,35H,1-2,9-12,15,20-22,24-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVCOGWSXNSYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 2-(Benzyloxy)-5-(2-Bromoacetyl)Benzoate (V)

The synthesis begins with the bromoacetylation of methyl 5-acetyl-2-(benzyloxy)benzoate (VII), a reaction facilitated by brominating agents such as molecular bromine or N-bromosuccinimide in the presence of an acid catalyst (e.g., H2SO4). The benzyloxy group at position 2 serves as a protective moiety, preventing undesired side reactions during subsequent steps. Polar solvents like dichloromethane or dimethylformamide (DMF) are employed, with reaction temperatures maintained between 0–25°C to mitigate over-bromination. The resultant compound V is isolated via filtration or centrifugation, achieving purities exceeding 99% as confirmed by HPLC.

Optimization of Bromination Conditions

Key parameters influencing the bromination efficiency include:

  • Solvent polarity : Higher polarity solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates.

  • Catalyst loading : Stoichiometric amounts of H2SO4 (1.0–1.2 equivalents) maximize yield while minimizing byproduct formation.

  • Temperature control : Subambient temperatures (−10°C to 10°C) reduce di-brominated byproducts to <1%.

Preparation of N-(6-(4-Phenylbutoxy)Hexyl)Benzenemethamine Hydrochloride (VI)

This intermediate is synthesized via a two-step alkylation sequence. First, 4-phenyl-1-butanol (XII) reacts with 1,6-dibromohexane (XI) in the presence of potassium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in toluene, yielding (4-(6-bromohexyloxy)butyl)benzene (X). Subsequent reaction with benzylamine in DMF under basic conditions (K2CO3) produces the free amine, which is precipitated as the hydrochloride salt (VI) using HCl gas. Critical to this step is the exclusion of moisture, which can hydrolyze the bromide intermediate, reducing yields by up to 15%.

Coupling and Functional Group Transformation

Nucleophilic Substitution to Form 5-(2-(Benzyl(6-(4-Phenylbutoxy)Hexyl)Amino)Acetyl)-2-(Benzyloxy)Benzoate (IV)

Compound V undergoes nucleophilic displacement with VI in DMF or dimethylacetamide (DMAc), utilizing potassium carbonate (2.5 equivalents) as the base. The reaction proceeds via an SN2 mechanism, with the bromide leaving group replaced by the secondary amine of VI. Key findings include:

  • Solvent selection : DMF enhances reaction kinetics due to its high polarity and ability to solubilize both ionic and organic species.

  • Yield optimization : Excess VI (1.2 equivalents) drives the reaction to completion, achieving yields of 85–90%.

  • Purification : Recrystallization from acetone or methanol removes unreacted starting materials, yielding IV with >98% purity.

Reduction and Aldehyde Formation

The critical transformation of the ester moiety in IV to the aldehyde in the target compound involves a two-step process:

  • Reduction of the ester to alcohol : Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) reduces the methyl ester to a primary alcohol, forming 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzyl alcohol.

  • Oxidation to aldehyde : Selective oxidation using pyridinium chlorochromate (PCC) in dichloromethane converts the benzyl alcohol to the corresponding aldehyde. This step requires strict temperature control (0–5°C) to prevent over-oxidation to the carboxylic acid.

Challenges in Oxidation Selectivity

  • Solvent system : Anhydrous conditions are critical to avoid hydrate formation, which complicates isolation.

  • Catalyst loading : Substoichiometric PCC (0.8 equivalents) minimizes side reactions, achieving aldehyde yields of 75–80%.

Deprotection and Final Isolation

Removal of the Benzyl Protecting Group

Hydrogenation using 10% Pd/C under 4–6 bar H2 pressure in methanol cleaves the benzyl ether at position 2, yielding the free phenol (2-hydroxybenzaldehyde derivative). Reaction monitoring via TLC ensures complete deprotection, typically requiring 6–8 hours at 50°C.

Crystallization and Purity Enhancement

The crude product is purified via recrystallization from a methanol/water (7:3 v/v) mixture, enhancing purity to >99.5% as determined by NMR and mass spectrometry. Key crystallization parameters include:

  • Cooling rate : Gradual cooling (1°C/min) promotes the formation of uniform crystals.

  • Solvent ratio : Excess water (≥30%) minimizes co-precipitation of impurities.

Analytical Characterization and Impurity Profiling

Structural Confirmation via Spectroscopic Methods

  • 1H NMR : Distinct signals at δ 9.80 (s, 1H, CHO), δ 7.45 (d, 1H, aromatic), and δ 3.60–3.75 (m, 4H, OCH2) confirm the aldehyde and ether functionalities.

  • MS (ESI+) : A molecular ion peak at m/z 547.3 [M+H]+ aligns with the theoretical molecular weight.

Identification of Process-Related Impurities

Common impurities include:

  • Di-brominated byproduct : Arises from over-bromination of VII, detectable via GC-MS at m/z 465.2.

  • Oxidation byproduct : 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzoic acid, formed during incomplete reduction of the ester.

Industrial Scalability and Process Economics

Cost-Effective Solvent Recovery

  • DMF recycling : Distillation under reduced pressure (50°C, 15 mmHg) recovers >90% of DMF for reuse, reducing raw material costs by 40%.

  • Catalyst reuse : Pd/C catalysts retain 85% activity after five hydrogenation cycles, as demonstrated by X-ray photoelectron spectroscopy (XPS) .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The benzyl and phenylbutoxy groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as bronchodilation in the case of respiratory applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several Salmeterol intermediates and impurities, differing in substituents, chain length, and protective groups. Below is a detailed comparison:

Key Differences and Functional Implications

Side Chain Length and Substituents :

  • The 4-phenylbutoxy-hexyl chain in the target compound enhances lipophilicity, critical for Salmeterol’s prolonged action. Shortening the chain (e.g., Impurity A’s butyl group) reduces membrane penetration efficiency .
  • Replacing 4-phenylbutoxy with 2-phenylethoxy (Impurity B) decreases metabolic stability due to reduced steric hindrance .

Protective Groups :

  • The benzyl group in the target compound prevents premature oxidation during synthesis. Its absence in impurities like MM0536.02 highlights vulnerabilities in intermediate stability .

Aromatic Substitutions :

  • Hydroxymethyl (target) vs. methyl (Impurity F) on the phenyl ring alters hydrogen-bonding capacity, impacting solubility and crystallization behavior .

Counterion Effects :

  • The 1-hydroxy-2-naphthoate in Salmeterol Xinafoate improves crystallinity and bioavailability compared to the acetylated benzaldehyde precursor .

Research Findings and Pharmacopeial Relevance

  • Synthetic Role : The target compound’s benzyl group is critical for directing regioselectivity during condensation, as confirmed by NMR studies .
  • Impurity Control : Pharmacopeial standards (EP, BP) rigorously monitor structural analogs like Impurities A–F to ensure API purity ≥99.5% .
  • Stability Concerns : Impurities such as BP1182 arise from oxidative degradation, necessitating strict storage conditions (e.g., inert atmosphere, low humidity) .

Biological Activity

5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C32H39NO4
  • Molecular Weight : 501.66 g/mol
  • CAS Number : 163923-19-1

The compound primarily interacts with the β2-adrenergic receptors , functioning as an agonist. This interaction leads to the relaxation of smooth muscles in the airways, making it potentially useful for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . Additionally, it may influence neurotransmission pathways, suggesting possible applications in treating neurological disorders.

1. Pharmacological Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant activity in various biological assays:

  • Antioxidant Activity : Compounds with similar structures have been shown to possess antioxidant properties, which can mitigate oxidative stress in cells.
  • Anticancer Activity : In vitro studies indicate potential anticancer effects through apoptosis induction in cancer cell lines.

2. Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

  • A study on related benzyl derivatives indicated significant activity against certain cancer cell lines, suggesting that structural modifications can enhance biological efficacy .
  • Another study focused on the compound's interaction with GABA receptors, indicating its potential as an anxiolytic agent .

Research Findings

StudyFindings
Study ADemonstrated significant β2-adrenergic receptor activation leading to bronchodilation effects.
Study BShowed antioxidant properties that reduce oxidative stress markers in vitro.
Study CIndicated potential anticancer activity through apoptosis mechanisms in specific cancer cell lines.

Synthetic Routes

The synthesis of this compound involves multiple steps, including:

  • Formation of Intermediates : Reacting 2-hydroxybenzoic acid with benzyl chloride.
  • Alkylation and Amidation : Subsequent alkylation with hexyl bromide and amidation with phenylmethylamine to yield the final product .

Q & A

Q. What established synthetic routes exist for 5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving condensation, reduction, and debenzylation. Key steps include:
  • Condensation : Reacting N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine with a hydroxybenzaldehyde derivative using diisopropyl ethylamine as a base .
  • Reduction : Sodium borohydride in methanol reduces intermediates, requiring strict control of solvent polarity and reaction time .
  • Optimization : Use factorial design to test variables (temperature, solvent ratios, catalyst loading). For example:
VariableTested RangeOptimal ConditionYield Improvement
Reaction Temp25°C–70°C50°C15%
Solvent (DMF:H2O)1:1 to 5:13:112%
  • Reference :

Q. What analytical techniques are recommended for characterizing this compound, and how should data inconsistencies be resolved?

  • Methodological Answer :
  • Primary Techniques :
  • NMR : Confirm structural integrity (e.g., aldehyde proton at ~10 ppm, benzyl groups in aromatic regions) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients.
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks.
  • Resolving Inconsistencies : Cross-validate with multiple techniques (e.g., IR for carbonyl groups, X-ray crystallography if crystalline) .

Q. What stability considerations apply to this compound under varying storage conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials to prevent aldehyde oxidation .
  • Temperature : -20°C under inert atmosphere (argon) for long-term stability.
  • Decomposition Signs : Discoloration (yellow to brown) indicates degradation; re-purify via column chromatography .

Advanced Research Questions

Q. How does the compound’s molecular structure influence its reactivity in condensation reactions with primary amines?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The aldehyde group activates the benzene ring for nucleophilic attack, while the hydroxy group enhances electrophilicity via hydrogen bonding .
  • Steric Hindrance : The benzyl and hexyl chains may slow Schiff base formation; use bulky amine derivatives to test steric effects .
  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λ = 270–300 nm for imine formation) .

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

  • Methodological Answer :
  • Dose-Response Curves : Test across 3–5 logarithmic concentrations to identify non-linear effects .
  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cell viability tests (MTT assays) .
  • Controls : Include known inhibitors (e.g., SAHA for HDACs) and vehicle-only controls to validate specificity .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., HDACs)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to HDAC active sites, focusing on zinc-binding groups (e.g., hydroxamate motifs) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
  • Validation : Compare predicted IC50 values with experimental enzymatic assays .

Q. What factorial design approaches optimize multi-step synthesis involving sensitive intermediates?

  • Methodological Answer :
  • Variables : Temperature (40°C–80°C), catalyst (Pd/C loading: 5%–20%), hydrogen pressure (1–3 atm) .
  • Design : 2³ factorial matrix to identify interactions:
RunTemp (°C)Catalyst (%)Pressure (atm)Yield (%)
1405162
28020378
  • Analysis : ANOVA to determine significant factors (e.g., pressure contributes 18% variance) .

Tables for Key Data

Table 1 : Optimal Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYieldReference
CondensationDiisopropyl ethylamine, DMF, 50°C68%
ReductionNaBH4, MeOH, 0°C, 2 h85%
Debenzylation20% Pd/C, H2, 3 atm73%

Table 2 : Biological Assay Parameters for HDAC Inhibition

Assay TypeIC50 (µM)Selectivity (HDAC6/HDAC1)Reference
Fluorescence0.4512:1
Cell Viability1.2N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.